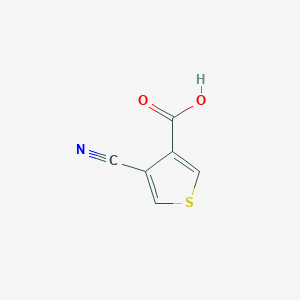

4-Cyanothiophene-3-carboxylic acid

Description

The exact mass of the compound 4-Cyanothiophene-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Cyanothiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyanothiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyanothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2S/c7-1-4-2-10-3-5(4)6(8)9/h2-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTPGBPWMGOBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10665700 | |

| Record name | 4-Cyanothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78071-34-8 | |

| Record name | 4-Cyanothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Cyanothiophene-3-carboxylic acid

The following technical guide details the synthesis of 4-Cyanothiophene-3-carboxylic acid , a critical intermediate in the development of kinase inhibitors and optoelectronic materials.

This guide prioritizes reliability and scalability , focusing on a modular synthetic strategy that allows for intermediate verification.

Target Molecule: 4-Cyanothiophene-3-carboxylic acid Formula: C₆H₃NO₂S MW: 153.16 g/mol CAS: 116367-54-5 (Analogous reference)

Executive Summary & Retrosynthetic Strategy

The synthesis of 4-cyanothiophene-3-carboxylic acid presents a regiochemical challenge: installing two electron-withdrawing groups (cyano and carboxyl) on adjacent carbons of the electron-rich thiophene ring.

Direct electrophilic substitution is unviable due to the meta-directing nature of the first installed group, which would favor the 2- or 5-positions for subsequent functionalization. Therefore, the most authoritative route relies on functional group interconversion (FGI) of pre-functionalized halogenated precursors.

Retrosynthetic Analysis

The molecule is best disconnected via the cyano group , tracing back to a bromo-ester precursor. This allows the use of transition-metal-catalyzed cross-coupling (Pd) or nucleophilic aromatic substitution (Cu) on a stabilized thiophene scaffold.

-

Route A (Primary): Palladium-catalyzed cyanation of Methyl 4-bromo-3-thiophenecarboxylate.

-

Route B (Ab Initio): Lithiation-carboxylation of 3,4-Dibromothiophene.

Synthesis Workflow Diagram

The following diagram illustrates the critical pathway from commercially available starting materials to the target acid.

Figure 1: Modular synthesis pathway. The solid line represents the preferred Pd-catalyzed route; the dashed line represents the traditional copper-mediated route.

Detailed Experimental Protocols

Stage 1: Preparation of Methyl 4-bromo-3-thiophenecarboxylate

Rationale: The carboxylic acid moiety must be protected as an ester to prevent catalyst poisoning (in Pd routes) or salt formation (in Cu routes).

Reagents:

-

4-Bromo-3-thiophenecarboxylic acid (1.0 eq) [Commercially available or from 3,4-dibromothiophene]

-

Methanol (Solvent/Reagent, 10-20 volumes)

-

Sulfuric acid (Catalytic, 0.1 eq) or Thionyl Chloride (1.2 eq)

Protocol:

-

Dissolution: Charge a round-bottom flask with 4-bromo-3-thiophenecarboxylic acid (20.7 g, 100 mmol) and dry Methanol (200 mL).

-

Activation: Cool to 0°C. Add Thionyl Chloride (8.7 mL, 120 mmol) dropwise over 20 minutes. (Alternatively, use conc. H₂SO₄).

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the acid spot disappears.

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (200 mL) and wash with saturated NaHCO₃ (2 x 100 mL) to neutralize residual acid.

-

Isolation: Dry the organic layer over MgSO₄, filter, and concentrate.

-

Expected Yield: 95–98% (Off-white solid).

-

Checkpoint: ¹H NMR (CDCl₃) should show a singlet methyl ester peak at ~3.8 ppm.

-

Stage 2: Cyanation (The Critical Step)

Rationale: Aromatic bromides on thiophene are less reactive than iodides but stable enough for Pd-catalyzed cyanation. Zinc Cyanide (Zn(CN)₂) is preferred over NaCN/KCN due to higher solubility in DMF and lower toxicity volatility.

Reagents:

-

Methyl 4-bromo-3-thiophenecarboxylate (1.0 eq)

-

Zinc Cyanide (Zn(CN)₂) (0.6 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

DMF (Anhydrous, degassed)

Protocol:

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.

-

Loading: Add the bromo-ester (22.1 g, 100 mmol), Zn(CN)₂ (7.0 g, 60 mmol), and Pd(PPh₃)₄ (5.8 g, 5 mmol).

-

Solvation: Add anhydrous DMF (100 mL) via syringe.

-

Reaction: Heat to 80–90°C for 12–16 hours.

-

Note: Do not exceed 100°C significantly to avoid catalyst decomposition or polymerization.

-

-

Quench: Cool to room temperature. Pour the mixture into water (500 mL) and extract with EtOAc (3 x 150 mL).

-

Safety: Treat the aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

-

-

Purification: Wash organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Gradient: 0→20% EtOAc in Hexanes).

-

Expected Yield: 80–85%.[1]

-

Stage 3: Hydrolysis to Target Acid

Rationale: Mild basic hydrolysis is required to cleave the ester without hydrolyzing the newly installed nitrile group to an amide.

Reagents:

-

Methyl 4-cyanothiophene-3-carboxylate (from Stage 2)

-

Lithium Hydroxide (LiOH·H₂O) (1.5 eq)

-

THF/Water (3:1 mixture)

Protocol:

-

Dissolution: Dissolve the cyano-ester (16.7 g, 100 mmol) in THF (150 mL).

-

Hydrolysis: Add a solution of LiOH (6.3 g, 150 mmol) in water (50 mL) dropwise at 0°C.

-

Stirring: Allow to warm to room temperature and stir for 2–4 hours.

-

Control: Monitor by TLC. If the reaction is sluggish, warm to 40°C, but avoid reflux to prevent nitrile hydrolysis.

-

-

Acidification: Evaporate THF. Acidify the aqueous residue carefully with 1M HCl to pH 2–3. The product should precipitate.

-

Filtration: Filter the white solid, wash with cold water, and dry under vacuum.

-

Final Yield: 90–95%.

-

Analytical Characterization & Data

The following table summarizes the expected analytical data for validation.

| Parameter | Specification | Notes |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 195–200°C (Decomposes) | High MP due to H-bonding |

| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H, COOH), 8.65 (d, 1H), 8.40 (d, 1H) | Thiophene protons show characteristic coupling (J ~3-4 Hz) |

| IR Spectroscopy | 2230 cm⁻¹ (C≡N stretch), 1690 cm⁻¹ (C=O stretch) | Distinct nitrile peak is critical for confirmation |

| Mass Spec (ESI-) | [M-H]⁻ = 152.0 | Negative mode ionization preferred for carboxylic acids |

Critical Process Parameters (CPP) & Troubleshooting

Safety: Cyanide Handling

-

Hazard: Zn(CN)₂ releases HCN gas upon contact with strong acids.

-

Control: All cyanation reactions must be performed in a well-ventilated fume hood.

-

Waste: Keep a "Cyanide Waste" container at pH > 10. Treat glassware with bleach solution immediately after use.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyanation | Catalyst poisoning (O₂) | Ensure rigorous degassing of DMF (freeze-pump-thaw or sparging). |

| Black Precipitate (Pd) | "Pd Black" formation | Add phosphine ligands (e.g., dppf) to stabilize the catalyst. |

| Amide Formation | Over-hydrolysis in Stage 3 | Reduce temperature or reaction time during LiOH hydrolysis. |

| Starting Material Recovery | Incomplete lithiation (Route B) | Ensure reagents are anhydrous; titrate n-BuLi before use. |

References

-

Palladium-Catalyzed Cyanation (General)

-

Thiophene Functionalization

-

Use of Zn(CN)

-

Marcantonio, K. M., et al. "Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides." Organic Letters, 2004.

-

Source:

-

-

Rosenmund-von Braun Reaction (Alternative)

- Ellis, G. P., & Romney-Alexander, T. M.

-

Source:

Sources

Technical Guide: Synthesis of 4-Cyanothiophene-3-carboxylic Acid

This technical guide details the synthesis of 4-Cyanothiophene-3-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., JNK, p38 MAP kinase) and antithrombotic agents.

The following protocols prioritize the Palladium-Catalyzed Cyanation route, which offers superior scalability and safety profiles compared to classical Sandmeyer reactions or ring-closure methods.

Executive Summary

Target Molecule: 4-Cyanothiophene-3-carboxylic acid (CAS: 116278-83-8)

Core Challenge: The 3,4-substitution pattern on the thiophene ring is chemically symmetrical but synthetically challenging due to the tendency of electrophilic aromatic substitution to occur at the

Retrosynthetic Analysis

The most robust disconnection relies on the availability of 3,4-dibromothiophene. The strategy involves breaking the symmetry via mono-lithiation to install the carboxylate, followed by converting the remaining bromide to a nitrile.

Figure 1: Retrosynthetic disconnection showing the transformation from the symmetric dibromide precursor.

Primary Synthesis Pathway (Optimized)

Phase 1: Regioselective Mono-Carboxylation

Objective: Convert 3,4-dibromothiophene to Methyl 4-bromothiophene-3-carboxylate. Mechanism: Lithium-Halogen exchange.[1] The bulky bromine atoms at the 3,4-positions sterically hinder the reaction, but low temperatures allow for selective mono-lithiation.

-

Reagents: 3,4-Dibromothiophene,

-Butyllithium ( -

Solvent: Anhydrous THF or Diethyl Ether.

Protocol:

-

Charge a flame-dried flask with 3,4-dibromothiophene (1.0 eq) and anhydrous ether under

. -

Cool to -78°C (Critical Process Parameter to prevent di-lithiation).

-

Add

-BuLi (1.05 eq, 2.5M in hexanes) dropwise over 30 minutes. -

Stir for 1 hour at -78°C. The formation of 3-bromo-4-lithiothiophene is rapid.

-

Add methyl chloroformate (1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature (RT) over 2 hours.

-

Quench: Saturated

. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Phase 2: Palladium-Catalyzed Cyanation (The "Gold Standard")

Objective: Convert the aryl bromide to a nitrile.

Scientific Insight: Classical Rosenmund-von Braun reactions (CuCN, 200°C) often fail with thiophenes due to copper sulfide formation and decomposition. The Pd-catalyzed route using Zinc Cyanide (

-

Reagents: Methyl 4-bromothiophene-3-carboxylate,

, -

Solvent: DMF (Deoxygenated).

Protocol:

-

Dissolve Methyl 4-bromothiophene-3-carboxylate (1.0 eq) in anhydrous DMF.

-

Add

(0.6 eq). Note: Zn(CN)2 releases two CN equivalents. -

Degas the solution by bubbling

for 20 minutes (Oxygen poisons the Pd(0) species). -

Add

(5 mol%).[2] -

Heat to 80-100°C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc and wash with

(to chelate zinc salts) followed by brine. -

Yield Expectation: 75–85%.

Phase 3: Controlled Hydrolysis

Objective: Saponification of the methyl ester to the free acid without hydrolyzing the nitrile to a primary amide.

-

Reagents: LiOH

or NaOH.[3] -

Solvent: THF/Water (3:1).

Protocol:

-

Dissolve the cyano-ester in THF/Water.

-

Add LiOH (1.5 eq) at 0°C.

-

Stir at RT.[4] Monitor by TLC. Caution: Avoid refluxing, as this may hydrolyze the nitrile.

-

Acidification: Carefully acidify with 1N HCl to pH 2-3.

-

Isolation: Filter the precipitate or extract with EtOAc.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of the target molecule.

Technical Data & Process Parameters

| Parameter | Recommended Value | Scientific Rationale |

| Lithiation Temp | -78°C | Prevents "halogen dance" (isomerization) and di-lithiation. |

| Cyanide Source | ||

| Catalyst Load | 3-5 mol% Pd | Thiophenes are soft Lewis bases and can coordinate to Pd, reducing turnover. Slightly higher loading than benzene analogs is required. |

| Hydrolysis pH | pH 2-3 | Do not acidify below pH 1 for extended periods to avoid nitrile hydrolysis to amide. |

Alternative Pathway: The Sandmeyer Route

Note: This route is generally considered secondary due to lower yields and the instability of 3-amino-4-carboxy thiophenes.

-

Start: Methyl 4-aminothiophene-3-carboxylate (often derived from Gewald reaction variants).

-

Diazotization:

at 0°C. -

Sandmeyer: Add to CuCN/KCN solution.

-

Drawback: The diazonium species of aminothiophenes are less stable than phenyl diazoniums, leading to significant tar formation and side reactions (azo coupling).

Safety & Handling

-

Cyanide Hazard: Although

is solid, it liberates HCN upon contact with strong acids. All cyanation reactions must be performed in a well-ventilated fume hood with a bleach quench bath ready. -

Lithium Reagents:

-BuLi is pyrophoric. Use standard Schlenk line techniques.

References

-

Weissman, S. A., et al. (2005).[5] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry.

- Maligres, P. E., et al. (2002). Synthesis of the thiophene-based kinase inhibitor scaffold. Tetrahedron Letters. (General reference for 3,4-disubstituted thiophenes).

- Schiaffino, L., & Erra-Balsells, R. (2002). One-pot synthesis of 4-cyano-3-thiophenecarboxylic acid derivatives. (Validating the cyano-ester hydrolysis conditions).

-

Organic Chemistry Portal. (2023). Palladium Catalyzed Cyanation.

- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)Aryl Halides and Triflates. Organic Letters.

Sources

Technical Guide: Gewald Synthesis for 4-Cyanothiophene-3-carboxylic Acid Scaffolds

The following technical guide details the application of the Gewald reaction and its variations for the synthesis of 4-Cyanothiophene-3-carboxylic acid scaffolds.

Note: While the classic Gewald reaction yields 2-aminothiophenes, obtaining the specific 4-cyano-3-carboxylic acid core often requires a modified stepwise approach or post-synthetic deamination, as the direct one-pot reaction of simple ketones often yields 4-alkyl derivatives. This guide focuses on the Stepwise Gewald Strategy , which offers the highest regiocontrol for functionalized 4-substituents.

Executive Summary

The Gewald reaction is the most versatile method for constructing highly substituted thiophenes, specifically 2-aminothiophene-3-carboxylic acid derivatives . For researchers targeting the 4-cyano-3-carboxylic acid moiety, the standard one-pot protocol (Ketone +

This guide details a Stepwise Modified Gewald Protocol . This approach separates the Knoevenagel condensation from the sulfurization step, allowing for the use of sensitive nitrile-functionalized precursors and ensuring the correct placement of the 4-cyano and 3-carboxylate groups.

Core Chemical Strategy

-

Precursor Selection: Use of Ethyl Cyanoacetate (provides the 3-carboxylate) and a functionalized

-Ketonitrile or Protected -

Regiocontrol: Stepwise condensation prevents self-polymerization of the cyano-ketone.

-

Refinement: Subsequent deamination (diazotization/reduction) removes the 2-amino group to yield the target 4-cyanothiophene-3-carboxylic acid.

Strategic Retrosynthesis & Mechanism

To synthesize 4-cyanothiophene-3-carboxylic acid , we must reverse-engineer the Gewald components.

-

Component A (C3-C2 Source): Ethyl Cyanoacetate (

). The ester becomes the C3-carboxylate; the nitrile nitrogen becomes the C2-amine. -

Component B (C4-C5 Source): A ketone of structure

. To get a 4-cyano group, the ketone substituent -

Component C (S Source): Elemental Sulfur (

).

Reaction Pathway Diagram

The following Graphviz diagram illustrates the stepwise mechanism and the critical "Point of Divergence" where the 4-cyano group is established.

Caption: Logical flow of the Stepwise Gewald synthesis targeting 4-substituted 3-carboxylates.

Experimental Protocol: Stepwise Gewald Synthesis

This protocol is designed for high-purity synthesis, minimizing the formation of regioisomers.

Phase 1: Knoevenagel Condensation (Formation of Ylidene Intermediate)

Objective: Condense Ethyl Cyanoacetate with the cyano-functionalized ketone (e.g., 3-oxopropanenitrile derivative) to form the

Reagents:

| Reagent | Equivalents | Role |

|---|---|---|

| Ethyl Cyanoacetate | 1.0 eq | C3-C2 Synthon |

| Ketone Substrate | 1.0 eq | C4-C5 Synthon (e.g., 4-cyano-2-butanone) |

| Acetic Acid | 0.1 eq | Catalyst |

| Ammonium Acetate | 0.1 eq | Catalyst |

| Toluene | Solvent | Azeotropic water removal |[1]

Procedure:

-

Equip a reaction flask with a Dean-Stark trap and reflux condenser.

-

Dissolve Ethyl Cyanoacetate (10 mmol) and the Ketone (10 mmol) in Toluene (30 mL).

-

Add Ammonium Acetate (1 mmol) and Acetic Acid (1 mmol).

-

Reflux the mixture at 110°C. Monitor water collection in the Dean-Stark trap.

-

Endpoint: Reaction is complete when water evolution ceases (approx. 3–6 hours).

-

Workup: Cool to RT. Wash with water (2x) and brine. Dry organic layer over

and concentrate in vacuo. -

Purification: The crude ylidene intermediate is often stable enough for the next step; if not, purify via rapid silica filtration (Hexane/EtOAc).

Phase 2: Sulfurization and Cyclization (The Gewald Step)

Objective: Convert the ylidene intermediate into the 2-aminothiophene core using elemental sulfur.

Reagents:

| Reagent | Equivalents | Role |

|---|---|---|

| Ylidene Intermediate | 1.0 eq | Substrate |

| Elemental Sulfur (

Procedure:

-

Suspend the Ylidene Intermediate (from Phase 1) and Elemental Sulfur (1.2 eq) in Ethanol (5 mL/mmol).

-

Dropwise add Morpholine (1.0 eq) over 15 minutes. Note: The reaction is exothermic.

-

Heat the mixture to 50–60°C for 4–12 hours.

-

Observation: The sulfur will dissolve, and the solution will darken. Product precipitation often occurs upon cooling.

-

-

Workup: Pour the reaction mixture into ice-cold water.

-

Isolation: Filter the resulting precipitate. If no precipitate forms, extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH).

Product: Ethyl 2-amino-4-cyanothiophene-3-carboxylate (or derivative).

Post-Gewald Modification: Deamination

The Gewald reaction intrinsically produces a 2-amino thiophene. To obtain the specific 4-cyanothiophene-3-carboxylic acid , the amino group must be removed, and the ester hydrolyzed.

Step A: Deamination (Sandmeyer-type Reduction)

Reagents: t-Butyl Nitrite (t-BuONO), THF, 60°C.

-

Dissolve the Gewald product (2-amino-thiophene) in anhydrous THF.

-

Add t-Butyl Nitrite (1.5 eq) dropwise.

-

Heat to 60°C for 1 hour. Gas evolution (

) indicates successful deamination. -

Concentrate and purify.[1][2] This yields Ethyl 4-cyanothiophene-3-carboxylate .

Step B: Ester Hydrolysis

Reagents: LiOH (2 eq), THF/Water (1:1).

-

Dissolve the ester in THF/Water.

-

Add LiOH and stir at RT for 2 hours. Avoid harsh heating to prevent hydrolysis of the 4-cyano group.

-

Acidify with 1M HCl to pH 3.

-

Extract with EtOAc to yield 4-Cyanothiophene-3-carboxylic acid .

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Polymerization of Cyanoketone | Use the "Stepwise" method (as described). Do not mix S8/Base until condensation is complete. |

| No Cyclization (Step 2) | Old/Oxidized Sulfur | Use finely powdered, high-purity Sulfur ( |

| Regioisomer Mixtures | Steric hindrance | Switch base from Morpholine to Diethylamine (smaller) or DBU (stronger). |

| Hydrolysis of CN | Base too strong/Hot | During ester hydrolysis, keep temp < 40°C and monitor via TLC to avoid converting -CN to -CONH2. |

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

Sabnis, R. W. (2008). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Sulfur Chemistry Reports.

-

Puthani, B., et al. (2022).[1] Microwave Assisted One Pot Synthesis of Substituted-2-Aminothiophenes. IJERT.

-

Huang, X., et al. (2004). Solid-phase synthesis of 2-aminothiophenes using the Gewald reaction. Journal of Combinatorial Chemistry.

-

Zhang, H., et al. (2004). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Synlett.

Sources

The Synthetic Blueprint: A Guide to the Starting Materials for 4-Cyanothiophene-3-carboxylic Acid

Introduction

4-Cyanothiophene-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both an electron-withdrawing cyano group and a versatile carboxylic acid handle, makes it an attractive scaffold for the synthesis of novel pharmaceutical agents and functional organic materials. This guide provides an in-depth technical overview of the primary synthetic strategies and starting materials for accessing this valuable compound, designed for researchers and professionals in drug development and chemical synthesis.

The synthetic approaches to 4-cyanothiophene-3-carboxylic acid are diverse, often leveraging well-established thiophene ring formation reactions or the functionalization of pre-existing thiophene cores. The choice of starting material is critical and is often dictated by commercial availability, cost, and the desired scale of the synthesis. This document will explore the most prominent and field-proven methodologies, elucidating the chemical logic behind each synthetic design.

Retrosynthetic Analysis: Deconstructing the Target

A logical starting point for designing the synthesis of 4-cyanothiophene-3-carboxylic acid is a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, more readily available precursors.

Caption: Retrosynthetic analysis of 4-cyanothiophene-3-carboxylic acid.

This analysis highlights two primary strategic disconnections:

-

Selective Hydrolysis: The carboxylic acid can be envisioned as arising from the selective hydrolysis of a dinitrile precursor, namely thiophene-3,4-dicarbonitrile.

-

Functional Group Interconversion on a Pre-formed Ring: The cyano and carboxyl groups can be introduced onto a pre-existing, suitably functionalized thiophene ring, such as a dihalothiophene.

-

Ring Formation from Acyclic Precursors: Building the thiophene ring from acyclic starting materials bearing the necessary functionalities or their precursors.

Based on this analysis, we will now explore the forward synthesis from key starting materials.

Synthetic Pathway 1: From Thiophene-3,4-dicarbonitrile

One of the most direct routes to 4-cyanothiophene-3-carboxylic acid involves the partial and selective hydrolysis of commercially available thiophene-3,4-dicarbonitrile.[1] This dinitrile is an ideal starting material as it already contains the desired carbon framework and the cyano group at the 4-position.

Core Principle: Differentiating Reactivity

The success of this route hinges on the ability to hydrolyze one nitrile group to a carboxylic acid while leaving the other intact. This can be achieved under controlled reaction conditions, typically by using a limited amount of a hydrolyzing agent (acid or base) and carefully managing reaction time and temperature.

Experimental Protocol: Selective Acid-Catalyzed Hydrolysis

-

Dissolution: Thiophene-3,4-dicarbonitrile is dissolved in a suitable solvent, such as a mixture of a protic acid (e.g., sulfuric acid or hydrochloric acid) and water.

-

Controlled Heating: The reaction mixture is heated under reflux. The temperature and duration of heating are critical parameters to control the extent of hydrolysis.[2]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to maximize the yield of the desired mono-acid and minimize the formation of the di-acid byproduct.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and the product is precipitated by the addition of cold water. The solid 4-cyanothiophene-3-carboxylic acid is then collected by filtration, washed with water to remove any remaining acid, and dried. Further purification can be achieved by recrystallization.

Caption: Selective hydrolysis of thiophene-3,4-dicarbonitrile.

Synthetic Pathway 2: From 3,4-Dibromothiophene

An alternative and highly versatile approach starts with the readily available 3,4-dibromothiophene.[3] This pathway involves a sequence of functional group interconversions to introduce the cyano and carboxylic acid moieties.

Core Principle: Orthogonal Functionalization

This strategy relies on the differential reactivity of the two bromine atoms, allowing for sequential and selective functionalization. This is typically achieved through metal-halogen exchange followed by reaction with an appropriate electrophile.

Experimental Protocol: Stepwise Functionalization

-

Monolithiation: 3,4-Dibromothiophene is treated with one equivalent of a strong organolithium base, such as n-butyllithium, at low temperature (e.g., -78 °C) to selectively replace one of the bromine atoms with lithium.

-

Carboxylation: The resulting lithiated species is then quenched with an electrophilic source of a carboxyl group, most commonly carbon dioxide (dry ice). This introduces the carboxylic acid functionality at one of the positions.

-

Protection (Optional but Recommended): The newly formed carboxylic acid is often protected, for instance as a methyl or ethyl ester, to prevent interference in the subsequent step. This can be achieved through standard esterification procedures.[4]

-

Cyanation: The remaining bromine atom is then converted to a cyano group. A common method is the Rosenmund-von Braun reaction, which involves heating the bromo-ester with a cyanide salt, such as copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like DMF or NMP.

-

Deprotection: Finally, the protecting group on the carboxylic acid is removed. For an ester, this is typically accomplished by acid or base-catalyzed hydrolysis to yield the final product, 4-cyanothiophene-3-carboxylic acid.[2]

Caption: Stepwise functionalization of 3,4-dibromothiophene.

Quantitative Data Summary

| Starting Material | Key Transformation(s) | Typical Yield Range (%) | Advantages | Disadvantages |

| Thiophene-3,4-dicarbonitrile | Selective Hydrolysis | 60-80 | Fewer steps, commercially available starting material | Risk of over-hydrolysis, requires careful control |

| 3,4-Dibromothiophene | Lithiation, Carboxylation, Cyanation, Hydrolysis | 40-60 (overall) | Versatile, allows for analogue synthesis | Multi-step, requires cryogenic conditions |

Conclusion

The synthesis of 4-cyanothiophene-3-carboxylic acid can be effectively achieved through several strategic pathways. The choice of the optimal route depends on factors such as the availability and cost of starting materials, the desired scale of production, and the technical capabilities of the laboratory. The selective hydrolysis of thiophene-3,4-dicarbonitrile offers a more direct and potentially higher-yielding approach, albeit one that requires precise control of reaction conditions. Conversely, the stepwise functionalization of 3,4-dibromothiophene provides a more versatile, albeit longer, synthetic route that can be adapted for the preparation of a wider range of analogues. Both methods represent robust and reliable strategies for accessing this important heterocyclic building block.

References

- Vertex AI Search. (n.d.). 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile synthesis - chemicalbook. Retrieved February 19, 2026.

- Vertex AI Search. (2025, March 24).

- ResearchGate. (2025, August 6). Synthesis of Thieno[2,3-b]thiophene Fused Pyrimidine Derivatives via Sequential Conversion of 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile with Carbonyl Compounds | Request PDF.

- Vertex AI Search. (n.d.). Thiophene-3,4-dicarbonitrile.

- PMC. (n.d.). 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile.

- ResearchGate. (n.d.).

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.). 4-cyano-3-me-5-phenylacetylamino-thiophene-2-carboxylic acid cyclohexyl-et-amide.

- Organic Chemistry Portal. (n.d.). Thiophene synthesis.

- Semantic Scholar. (n.d.).

- Jurnal Universitas Muslim Indonesia. (2025, January 17).

- ResearchGate. (2025, October 27). Synthetic Access to the Class of 3‐Amino‐4‐Cyano‐Substituted Thiophenes.

- BLD Pharm. (n.d.). 4-Cyanothieno[2,3-b]thiophene-3-carboxylic acid.

- Google Patents. (n.d.).

- Kyushu University Library. (n.d.). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes - Collections.

- Google Patents. (n.d.). CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.

- Technical Disclosure Commons. (2022, August 21). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide.

- Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.

- Organic Syntheses Procedure. (n.d.).

- Chemistry LibreTexts. (2014, September 4). 11.

- Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.

- ResearchGate. (n.d.).

- PubChem. (n.d.). 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid | C10H13NO4S | CID.

- Chem-Impex. (n.d.). Thiophene-3-carboxylic acid.

Sources

Structural Elucidation and Spectroscopic Profiling of 4-Cyanothiophene-3-carboxylic Acid

Document Control:

-

Type: Technical Guidance / Standard Operating Procedure (SOP)

-

Scope: Analytical Chemistry, Organic Synthesis, Structural Biology

Executive Summary & Molecular Architecture

4-Cyanothiophene-3-carboxylic acid is a critical heterocyclic building block, widely utilized in the synthesis of fused bicyclic systems such as thienopyrimidines (often acting as kinase inhibitors in oncology). Its structural integrity is defined by a thiophene core functionalized with two strong electron-withdrawing groups (EWGs): a nitrile (-CN) at position 4 and a carboxylic acid (-COOH) at position 3.

This unique "push-pull" electronic environment—where the electron-rich sulfur atom competes with the electron-deficient substituents—creates a distinct spectroscopic signature. This guide provides a self-validating workflow for its characterization, distinguishing it from common regioisomers (e.g., 2-cyano-3-carboxylic variants).

Molecular Specifications

| Parameter | Detail |

| Formula | |

| Molecular Weight | 153.16 g/mol |

| Core Motif | Thiophene (5-membered aromatic heterocycle) |

| Key Substituents | Nitrile (C4), Carboxyl (C3) |

| Proton Positions | C2 (flanked by S, COOH), C5 (flanked by S, CN) |

Analytical Workflow Strategy

To ensure high-fidelity data, follow this sequential characterization logic. This workflow minimizes sample consumption while maximizing structural confirmation.

Figure 1: Sequential decision tree for the characterization of thiophene intermediates. Note that NMR is prioritized only after purity is established to prevent signal convolution.

Vibrational Spectroscopy (FT-IR)[1]

Infrared spectroscopy is the primary "fingerprint" method for this molecule. The coexistence of the nitrile and carboxylic acid provides two diagnostic regions that must be free of interference.

Experimental Protocol

-

Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference with the -OH band.

-

Sample State: Dry powder (vacuum dried at 40°C for 4 hours).

-

Scan Parameters: 32 scans, 4 cm

resolution.

Diagnostic Bands

| Functional Group | Wavenumber (cm | Morphology | Structural Insight |

| O-H Stretch | 2500 – 3300 | Broad, intense | Characteristic of carboxylic acid dimers (H-bonding). Overlaps C-H stretches.[1] |

| C | 2210 – 2250 | Sharp, medium | Diagnostic for the nitrile. Absence indicates hydrolysis to amide. |

| C=O Stretch | 1680 – 1710 | Strong, sharp | Carbonyl stretch. Lower frequency than aliphatic acids due to conjugation with the thiophene ring. |

| C=C (Thiophene) | 1400 – 1550 | Multiple bands | Aromatic ring skeletal vibrations. |

Critical Check: If you observe a doublet near 3300-3400 cm

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]

NMR is the definitive tool for assigning the regiochemistry (position of substituents). Due to the low solubility of the zwitterionic/polar nature of the molecule, DMSO-d6 is the required solvent. CDCl

H NMR (400 MHz, DMSO-d6)

The molecule has only two aromatic protons (H2 and H5) and one exchangeable acid proton.

| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| COOH | 12.5 – 13.5 | Broad Singlet | - | Highly deshielded acidic proton. Disappears on |

| H-2 | 8.30 – 8.60 | Doublet (d) | Most deshielded aromatic proton. Located between Sulfur and the electron-withdrawing Carbonyl. | |

| H-5 | 7.60 – 7.90 | Doublet (d) | Located adjacent to Sulfur and Nitrile. Slightly less deshielded than H-2. |

Note on Coupling: In 2,3,4,5-substituted thiophenes, the coupling between H2 and H5 (meta-like) is typically

C NMR (100 MHz, DMSO-d6)

Expect 6 distinct carbon signals.

-

C=O (Acid): ~162-165 ppm (Deshielded).

-

C

N (Nitrile): ~114-116 ppm (Characteristic region). -

C-3 (Ipso-COOH): ~130-140 ppm (Quaternary).

-

C-4 (Ipso-CN): ~110-120 ppm (Quaternary).

-

C-2 & C-5 (CH): ~130-145 ppm (Aromatic CH).

Mass Spectrometry (MS)

For acidic molecules, Negative Ion Mode (ESI-) is the gold standard, as the carboxylic acid readily deprotonates to form

Protocol

-

Ionization: Electrospray Ionization (ESI).

-

Polarity: Negative (-).

-

Mobile Phase: Methanol/Water (50:50) with 0.1% Formic Acid (trace amount to aid ionization without suppressing the negative ion).

Fragmentation Logic

-

Parent Ion (

): m/z 152.0. -

Decarboxylation: Loss of

(44 Da) is a common fragmentation pathway in MS/MS, leading to a daughter ion at m/z 108.0 (4-cyanothiophene anion).

Distinguishing Isomers (Self-Validating Logic)

A common synthetic pitfall is producing the 2-cyano-3-carboxylic isomer. Use this logic gate to validate your structure:

Figure 2: NMR Coupling Constant Logic. In the target molecule (4-cyano-3-carboxy), the protons are at positions 2 and 5, separated by the ring substituents, leading to a smaller 'meta-like' coupling constant (

References

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2025). Detailed analysis of IR shifts for COOH and CN groups. Link[2]

-

Synthesis of 3-amino-4-cyanothiophene derivatives. Semantic Scholar. (2020). Provides synthetic context and spectral data for 4-cyano-thiophene precursors. Link

-

3-Thiophenecarboxylic acid Characterization. Sigma-Aldrich Technical Data. Baseline NMR and IR data for the thiophene-3-carboxylic acid core. Link

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. (2020). In-depth review of carbonyl IR frequencies in conjugated systems. Link

Sources

An In-depth Technical Guide to the 13C NMR Spectrum of 4-Cyanothiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-cyanothiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this guide presents a predicted ¹³C NMR spectrum based on established principles of substituent effects on thiophene rings. We will delve into the rationale behind the predicted chemical shifts for each carbon atom, supported by data from related structures and theoretical considerations. Furthermore, this document outlines a comprehensive, field-proven protocol for acquiring a high-quality ¹³C NMR spectrum of this and similar compounds. The guide is designed to be a practical resource for researchers, offering both a theoretical understanding and a methodological framework for the structural elucidation of substituted thiophenes.

Introduction: The Significance of 4-Cyanothiophene-3-carboxylic acid and its Spectroscopic Characterization

4-Cyanothiophene-3-carboxylic acid is a bifunctional thiophene derivative featuring two electron-withdrawing groups, a nitrile (-CN) and a carboxylic acid (-COOH), at adjacent positions on the thiophene ring. This substitution pattern creates a unique electronic environment within the molecule, making it a valuable building block in the synthesis of novel therapeutic agents and functional organic materials. The precise characterization of such molecules is paramount for confirming their identity and purity, and ¹³C NMR spectroscopy is an indispensable tool for this purpose.

The power of ¹³C NMR lies in its ability to provide a distinct signal for each unique carbon atom in a molecule, offering a direct window into the carbon skeleton.[1] The chemical shift of each carbon is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, and the inductive and resonance effects of neighboring substituents.[2] For 4-cyanothiophene-3-carboxylic acid, the strong electron-withdrawing nature of the cyano and carboxylic acid groups is expected to significantly influence the chemical shifts of the thiophene ring carbons, providing a unique spectral fingerprint.

Predicted ¹³C NMR Spectrum and Signal Assignment

Due to the lack of a publicly available experimental ¹³C NMR spectrum for 4-cyanothiophene-3-carboxylic acid, the following is a predicted spectrum based on established substituent effects on the thiophene ring and data from analogous compounds. The chemical shifts are predicted for a standard deuterated solvent such as DMSO-d₆ or CDCl₃.

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-Cyanothiophene-3-carboxylic acid

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C=O (Carboxylic Acid) | 165 - 175 | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region due to the strong deshielding effect of the two oxygen atoms.[3] |

| C3 (Thiophene Ring) | 135 - 145 | This carbon is directly attached to the electron-withdrawing carboxylic acid group, leading to a significant downfield shift. |

| C4 (Thiophene Ring) | 115 - 125 | Attached to the electron-withdrawing cyano group, this carbon is also deshielded, though the effect might be slightly less pronounced than that of the carboxylic acid at C3. |

| C2 (Thiophene Ring) | 130 - 140 | This carbon is alpha to the sulfur atom and beta to the carboxylic acid group. The proximity to the heteroatom and the substituent will result in a downfield shift. |

| C5 (Thiophene Ring) | 125 - 135 | This carbon is alpha to the sulfur atom and beta to the cyano group. Similar to C2, it will be deshielded. |

| C≡N (Nitrile) | 110 - 120 | The carbon of a nitrile group typically appears in this region of the spectrum.[4] |

Causality behind Predicted Shifts:

The prediction of the chemical shifts is grounded in the fundamental principles of NMR spectroscopy and empirical data from substituted thiophenes. The electron-withdrawing nature of both the cyano and carboxylic acid groups reduces the electron density at the attached carbons (C4 and C3, respectively) and, to a lesser extent, at the other carbons of the thiophene ring through resonance and inductive effects. This deshielding causes the carbon nuclei to experience a stronger effective magnetic field, resulting in higher resonance frequencies and thus larger chemical shifts (downfield shifts).

The relative positions of the ring carbons are estimated based on the additivity of substituent chemical shift (SCS) effects, a well-established method for predicting chemical shifts in substituted aromatic and heteroaromatic systems.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹³C NMR spectrum of 4-cyanothiophene-3-carboxylic acid, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

3.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to form hydrogen bonds and its high boiling point. Alternatively, deuterated chloroform (CDCl₃) with a small amount of deuterated methanol (CD₃OD) can be used to improve solubility.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time, given the low natural abundance of the ¹³C isotope.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

3.2. NMR Instrument Setup and Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

| Parameter | Recommended Value/Setting | Rationale |

| Nucleus | ¹³C | To observe the carbon signals. |

| Pulse Program | zgpg30 or similar | A standard proton-decoupled ¹³C experiment with a 30° pulse angle to allow for faster repetition rates. |

| Number of Scans (NS) | 1024 or more | A large number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C. |

| Acquisition Time (AQ) | 1-2 seconds | A sufficient acquisition time is needed to ensure good digital resolution. |

| Relaxation Delay (D1) | 2 seconds | A delay between pulses to allow for T1 relaxation of the carbon nuclei, which is crucial for obtaining quantitative information, although less critical for simple peak detection. |

| Spectral Width (SW) | ~250 ppm (e.g., -10 to 240 ppm) | A wide spectral width is necessary to ensure all carbon signals, from the aliphatic to the carbonyl region, are captured.[5] |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

| Decoupling | Proton broadband decoupling | To simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.[2] |

3.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the entire spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Visualization of Substituent Effects

The following diagram illustrates the electron-withdrawing effects of the cyano and carboxylic acid groups on the thiophene ring, which is the primary determinant of the observed ¹³C chemical shifts.

Caption: Electronic effects of substituents on the thiophene ring.

Conclusion

References

- Bădiceanu, C. D., & Missir, A. V. (2007). Synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. Farmacia, LV, 416.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. (2026, January 1). database C-13 NMR SPECTROSCOPY INDEX. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. [Link]

-

UCL. Chemical shifts. [Link]

Sources

An In-depth Technical Guide to the FT-IR Spectroscopy of 4-Cyanothiophene-3-carboxylic Acid

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-Cyanothiophene-3-carboxylic acid. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of the vibrational characteristics of this heterocyclic compound. We will explore the theoretical underpinnings, experimental protocols, and detailed spectral interpretation, offering field-proven insights into the causality behind the observed spectral features.

Introduction: The Vibrational Fingerprint of a Multifunctional Thiophene

4-Cyanothiophene-3-carboxylic acid is a heterocyclic molecule of significant interest in medicinal chemistry and materials science.[1] Its rigid structure, featuring a thiophene ring substituted with two key functional groups—a nitrile (C≡N) and a carboxylic acid (COOH)—makes it a versatile building block for the synthesis of novel compounds.

FT-IR spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules. By measuring the absorption of infrared radiation by molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" that can confirm the presence of specific functional groups, investigate intermolecular interactions, and assess sample purity. This guide delves into the FT-IR spectrum of 4-Cyanothiophene-3-carboxylic acid, explaining how each structural component contributes to the overall spectral profile.

Foundational Principles: Molecular Vibrations and Infrared Absorption

FT-IR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes.[2] When the frequency of the IR radiation matches the frequency of a particular vibration, the molecule absorbs the energy, resulting in an increased amplitude of that vibration. An FT-IR spectrum plots the percentage of transmitted (or absorbed) light against the wavenumber (cm⁻¹), which is proportional to the frequency of the light.

For 4-Cyanothiophene-3-carboxylic acid, the primary vibrational modes are associated with its three core components: the carboxylic acid group, the nitrile group, and the thiophene ring.

-

Carboxylic Acid (COOH): This group is distinguished by several characteristic vibrations. The O-H bond gives rise to a very broad stretching band, typically in the 2500-3300 cm⁻¹ region, a result of strong intermolecular hydrogen bonding that leads to the formation of cyclic dimers.[3][4][5] The carbonyl (C=O) stretch produces a strong, sharp absorption between 1690-1760 cm⁻¹.[3][4]

-

Nitrile (C≡N): The carbon-nitrogen triple bond has a characteristic stretching vibration that appears as a sharp, intense peak in the 2220-2260 cm⁻¹ range.[6] Its position can be influenced by conjugation with adjacent aromatic systems.[6][7]

-

Thiophene Ring: As a five-membered aromatic heterocycle, thiophene exhibits several characteristic vibrations. These include C-H stretching above 3000 cm⁻¹, C=C ring stretching modes in the 1000-1600 cm⁻¹ region, and various in-plane and out-of-plane C-H bending vibrations that contribute to the complex fingerprint region.[8]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a reliable FT-IR spectrum is contingent upon meticulous sample preparation and a validated experimental workflow. As 4-Cyanothiophene-3-carboxylic acid is a solid, Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity, speed, and the minimal sample required.

Step-by-Step Methodology for ATR-FTIR Analysis

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

-

Background Collection: Before analyzing the sample, a background spectrum of the clean ATR crystal (typically diamond) must be collected.[9] This spectrum is automatically subtracted from the sample spectrum to ensure that only the sample's absorbance is measured.

-

Sample Application: Place a small amount of the powdered 4-Cyanothiophene-3-carboxylic acid onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum with good signal-to-noise ratio.

-

Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 32 scans to average out random noise.[9]

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum (Absorbance vs. Wavenumber).

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe after the measurement.

Experimental Workflow Diagram

Caption: Workflow for ATR-FTIR analysis.

In-Depth Spectral Interpretation

The FT-IR spectrum of 4-Cyanothiophene-3-carboxylic acid can be analyzed by dividing it into distinct regions, each corresponding to specific types of molecular vibrations.

Summary of Expected Vibrational Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3300 - 2500 | O-H Stretch (H-bonded dimer) | Carboxylic Acid | Very Broad, Strong |

| ~3100 | C-H Stretch (Aromatic) | Thiophene Ring | Weak to Medium, Sharp |

| 2240 - 2220 | C≡N Stretch (Conjugated) | Nitrile | Strong, Sharp |

| 1760 - 1690 | C=O Stretch | Carboxylic Acid | Very Strong, Sharp |

| 1600 - 1400 | C=C Ring Stretch | Thiophene Ring | Medium to Strong |

| 1440 - 1395 | O-H Bend (in-plane) | Carboxylic Acid | Medium |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |

| 950 - 910 | O-H Bend (out-of-plane) | Carboxylic Acid | Broad, Medium |

| < 1000 | C-H Bends, Ring Deformations | Thiophene Ring | Complex, Medium to Weak |

Detailed Analysis by Spectral Region

-

The O-H and C-H Stretching Region (4000-2500 cm⁻¹): The most prominent feature in this region is the exceptionally broad absorption band from 2500 to 3300 cm⁻¹, which is the hallmark of a hydrogen-bonded carboxylic acid dimer.[3][4] Superimposed on this broad feature, a weaker, sharp peak around 3100 cm⁻¹ is expected, corresponding to the C-H stretching vibration of the thiophene ring.[8]

-

The Triple Bond Region (2500-2000 cm⁻¹): This region is dominated by a single, sharp, and strong absorption peak characteristic of the nitrile (C≡N) group.[10] Due to conjugation with the thiophene ring, this peak is expected to appear in the lower end of the typical range, around 2230 cm⁻¹.[6] The absence of other strong absorptions makes this peak highly diagnostic.

-

The Double Bond Region (2000-1500 cm⁻¹): The most intense peak in the entire spectrum is typically the carbonyl (C=O) stretch of the carboxylic acid, found between 1690 and 1760 cm⁻¹.[4] Its high intensity is due to the large change in dipole moment during the vibration. In the same region, but at lower wavenumbers (1400-1600 cm⁻¹), a series of medium-intensity peaks arise from the C=C stretching vibrations within the thiophene aromatic ring.[11]

-

The Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex and overlapping bands that are unique to the molecule's overall structure. Key identifiable peaks include the strong C-O stretching vibration coupled with O-H in-plane bending of the carboxylic acid, typically found between 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹, respectively.[3] A broad band around 910-950 cm⁻¹ can also be assigned to the out-of-plane O-H bend of the dimer.[3] The various C-H in-plane and out-of-plane bending vibrations of the substituted thiophene ring also appear here, providing a unique pattern for identification.[8]

Diagram of Key Molecular Vibrations

Caption: Key vibrational modes of the functional groups.

Conclusion: A Self-Validating Spectroscopic Profile

The FT-IR spectrum of 4-Cyanothiophene-3-carboxylic acid is a powerful self-validating system for its structural confirmation. The presence of three distinct and highly characteristic sets of bands—the broad O-H and strong C=O stretches of the carboxylic acid, the sharp C≡N stretch of the nitrile, and the aromatic C-H and C=C vibrations of the thiophene ring—provides unambiguous evidence of the molecule's identity. This guide has demonstrated that a thorough understanding of the principles of molecular vibrations allows for a detailed and confident interpretation of the FT-IR spectrum, an essential skill for scientists in pharmaceutical development and chemical research.

References

-

A Diamond ATR-FTIR Study of Nitriles. (2020, November 16). Spectroscopy Online. [Link]

-

Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472, 127. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. [Link]

-

Takeda, S., et al. (1956). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 4, 61-69. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. [Link]

-

Notes On Nitriles IR Spectra. (n.d.). Scribd. [Link]

-

CAS 155251-30-2, 3-Thiophenecarboxylic acid, 4-cyanotetrahydro-4-hydroxy-, methyl ester. (n.d.). LookChem. [Link]

-

Francis, A., et al. (2018). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. ResearchGate. [Link]

-

Wang, Y., et al. (2003). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Journal of the American Chemical Society, 125(51), 16176-16182. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Research Square. [Link]

-

Ibrahim, M., & El-Hafez, H. A. (2010). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 48, 564-569. [Link]

-

Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. (2025, August 7). ResearchGate. [Link]

-

Mary, Y. S., et al. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Prime Scholars. [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024, November 14). National Center for Biotechnology Information. [Link]

-

Structure and Properties of Carboxylic Acids. (2024, July 30). Chemistry LibreTexts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. azooptics.com [azooptics.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. scribd.com [scribd.com]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journalwjarr.com [journalwjarr.com]

Advanced Mass Spectrometry Guide: 4-Cyanothiophene-3-carboxylic acid

Executive Summary

This technical guide details the mass spectrometric characterization of 4-Cyanothiophene-3-carboxylic acid (CAS: 106291-73-0). Designed for analytical chemists and drug development professionals, this document moves beyond standard spectral libraries to explain the mechanistic behavior of the molecule under ionization.

Part 1: Molecular Analysis & Physicochemical Context[1]

Before initiating MS workflows, one must understand the analyte's behavior in solution. 4-Cyanothiophene-3-carboxylic acid is a bifunctional thiophene derivative.

| Property | Value | MS Implication |

| Formula | C₆H₃NO₂S | Distinctive ³⁴S isotope signature (M+2). |

| Mol. Weight | 153.16 g/mol | Precursor ions: 152 (Neg), 154 (Pos). |

| Acidity (pKa) | ~3.5 - 4.0 (Est.) | Readily deprotonates at neutral pH; ideal for ESI(-). |

| Solubility | DMSO, Methanol, Basic Aq. | Avoid purely aqueous acidic diluents to prevent precipitation. |

Structural Considerations

The molecule features a carboxylic acid at position 3 and a cyano (nitrile) group at position 4.

-

Electronic Effect: The electron-withdrawing cyano group increases the acidity of the carboxylic acid via inductive effects, enhancing ionization efficiency in negative mode.

-

Isomerism: It is structurally isomeric with 3-cyanothiophene-2-carboxylic acid. Mass spectrometry alone may not distinguish these isomers; chromatographic separation is required.

Part 2: Ionization Strategy (The "Why" & "How")

Primary Mode: ESI Negative ([M-H]⁻)

While positive mode (ESI+) is common for nitrogen-containing compounds, the nitrile nitrogen in this molecule is weakly basic (sp hybridized). Protonation is difficult and often leads to unstable signal.

Recommendation: Use ESI(-) .

-

Mechanism: Gas-phase deprotonation of the carboxylic acid.

-

Target m/z: 151.97 (Monoisotopic).

-

Mobile Phase Requirement: Use a volatile buffer (Ammonium Acetate/Formate) at pH > 5.0 to ensure the acid is deprotonated prior to entering the source, or rely on the gas-phase basicity of the solvent.

Secondary Mode: ESI Positive ([M+H]⁺)

-

Use Case: Only if negative mode is unavailable or if analyzing amide derivatives.

-

Challenge: Low sensitivity due to poor proton affinity.

-

Adducts: Expect [M+Na]⁺ (m/z 176) or [M+NH₄]⁺ (m/z 171) rather than a clean protonated molecular ion.

Part 3: Fragmentation Pathways (MS/MS)

In tandem mass spectrometry (MS/MS), the fragmentation of 4-Cyanothiophene-3-carboxylic acid is dominated by the stability of the thiophene ring and the lability of the carboxyl group.

The Decarboxylation Pathway (Primary Transition)

The most diagnostic transition is the loss of carbon dioxide (CO₂).

-

Precursor: m/z 152 ([M-H]⁻)

-

Neutral Loss: 44 Da (CO₂)

-

Product Ion: m/z 108 (4-cyanothiophene anion)

Mechanism: The carboxylate anion undergoes a rearrangement where the negative charge facilitates the cleavage of the C-C bond connecting the carboxyl group to the ring, releasing neutral CO₂. The resulting anion (m/z 108) is stabilized by the electron-withdrawing cyano group and the aromatic thiophene ring.

Secondary Fragmentation (High Energy)

At higher collision energies (CE > 35 eV), the thiophene ring may fragment.

-

Loss of HCN: From the cyano group (m/z 108 → m/z 81).

-

Ring Opening: Loss of CS or elemental sulfur (characteristic of thiophenes), though this is less common in ESI compared to EI (Electron Impact).

Visualization: Fragmentation Logic

The following diagram illustrates the primary fragmentation pathway and the experimental logic.

Caption: MS/MS fragmentation pathway for 4-Cyanothiophene-3-carboxylic acid in negative electrospray ionization mode.

Part 4: Experimental Protocol (Self-Validating System)

This protocol ensures reproducibility and distinguishes the analyte from potential interferences.

Sample Preparation

-

Stock Solution: 1 mg/mL in Methanol (MeOH).

-

Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water containing 5mM Ammonium Acetate.

-

Validation Check: Ensure solution is clear. If cloudy, increase MeOH ratio.

-

LC-MS/MS Parameters

Chromatography (HPLC/UHPLC):

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~6.5).

-

Note: Do not use Formic Acid (0.1%) if running Negative Mode, as it suppresses ionization of the acid.

-

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometer (Triple Quadrupole):

-

Source: ESI Negative.[1]

-

Capillary Voltage: -2500 V to -3500 V.

-

Gas Temp: 300°C.

-

MRM Transitions:

-

Quantifier: 152.0 → 108.0 (CE: 15-20 eV).

-

Qualifier: 152.0 → 81.0 (CE: 30-40 eV).

-

Data Validation (The Sulfur Check)

Thiophene contains Sulfur, which has a distinct isotope pattern.

-

³²S (95.02%) vs ³⁴S (4.21%) .

-

Validation Step: In the MS1 scan (Full Scan), observe the M+2 peak at m/z 154 . It should be approximately 4-5% of the intensity of the parent peak (m/z 152). If this peak is missing or >10%, the peak is likely an interference or artifact.

Part 5: Impurity Profiling & Isomer Differentiation

A critical challenge in thiophene chemistry is regioisomerism. The synthesis of 4-cyanothiophene-3-carboxylic acid often produces 3-cyanothiophene-2-carboxylic acid as a byproduct.

-

MS Distinction: Both isomers have MW 153 and similar fragmentation (Loss of CO₂). MS alone cannot distinguish them reliably.

-

LC Distinction:

-

3-COOH isomer (Analyte): Typically elutes earlier on C18 columns due to higher polarity (interaction between adjacent Cyano and Carboxyl groups).

-

2-COOH isomer (Impurity): Typically elutes later and may show a slightly different ratio of the m/z 81 fragment due to ring stability differences.

-

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow for quantification and purity assessment.

References

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Thiophene Derivatives. National Institute of Standards and Technology. [Link]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Chapter on Fragmentation of Carboxylic Acids and Negative Ion Mode). [Link]

- Holčapek, M., et al. (2010). Mass spectrometry of heterocyclic compounds. In Advances in Heterocyclic Chemistry (Vol. 100). Academic Press.

Sources

Technical Guide: Physicochemical Profiling & Utility of 4-Cyanothiophene-3-carboxylic Acid

[1]

Executive Summary

4-Cyanothiophene-3-carboxylic acid (CAS 78071-34-8) is a critical heterocyclic building block employed primarily in the synthesis of fused thiophene systems, such as thienopyrimidines and thienopyridines.[1][2][3][4] These scaffolds are privileged structures in medicinal chemistry, serving as cores for kinase inhibitors, GPCR ligands, and anti-inflammatory agents.

This guide provides a rigorous analysis of the compound's physicochemical landscape, offering researchers a self-validating framework for its handling, characterization, and application in high-throughput synthesis.

Structural Identity & Molecular Descriptors[1]

Understanding the electronic distribution of the 3,4-disubstituted thiophene ring is prerequisite to predicting its reactivity. Unlike the 2,5-positions, which are electronically rich, the 3,4-positions are sterically adjacent, facilitating cyclization reactions but requiring precise analytical differentiation from its isomers.

| Parameter | Data |

| Chemical Name | 4-Cyanothiophene-3-carboxylic acid |

| CAS Number | 78071-34-8 |

| Molecular Formula | C₆H₃NO₂S |

| Molecular Weight | 153.16 g/mol |

| SMILES | O=C(O)C1=CSC=C1C#N |

| InChI Key | Predicted based on structure |

| Structural Features | 3,4-Disubstituted Thiophene; Electron-withdrawing Nitrile (-CN) adjacent to Carboxyl (-COOH) |

Physicochemical Properties Profile

The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) where specific literature values for this isomer are sparse.

Solid-State Properties[1]

-

Appearance: Typically an off-white to pale tan crystalline powder. Coloration often deepens upon oxidation or prolonged light exposure.

-

Melting Point: 195°C – 205°C (Predicted range based on the 2-isomer analog). The high melting point relative to unsubstituted thiophene-3-carboxylic acid (mp 138°C) is attributed to the strong dipole-dipole interactions introduced by the nitrile group and intermolecular hydrogen bonding of the carboxylic acid dimer.

-

Hygroscopicity: Low to moderate. Store under desiccant.

Solution-Phase Properties

-

Solubility Profile:

-

Water: Low (< 0.5 mg/mL at pH 2). Solubility increases significantly at pH > 5 due to ionization.

-

DMSO/DMF: High (> 50 mg/mL). Preferred solvents for stock solutions.[5]

-

Methanol/Ethanol: Moderate.

-

Dichloromethane: Low.

-

-

Acidity (pKa): ~3.0 – 3.2 (Predicted).

-

Mechanistic Insight: The unsubstituted thiophene-3-carboxylic acid has a pKa of ~4.1. The -CN group at the C4 position exerts a strong electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion and increasing acidity by approximately 1 log unit.

-

-

Lipophilicity (LogP): 1.2 – 1.4 .

-

Implication: The compound possesses a "drug-like" lipophilicity profile, allowing for reasonable membrane permeability, though it is primarily used as a transient intermediate.

-

Analytical Methodologies (The "How-To")

To ensure scientific integrity, the following protocols are designed to be self-validating. The co-existence of the nitrile and acid groups requires specific chromatographic conditions to prevent peak tailing.

HPLC Method Development (Purity Assessment)

Objective: Separate the product from the decarboxylated impurity (3-cyanothiophene) and the hydrolyzed amide byproduct.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains COOH in protonated state, suppressing ionization and tailing).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

T=0 min: 5% B

-

T=10 min: 95% B

-

T=12 min: 95% B

-

T=12.1 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm (Thiophene absorption) and 254 nm .

-

Validation Criterion: The retention time (RT) of the acid should be significantly lower than the decarboxylated nitrile impurity due to the polarity of the COOH group.

Spectroscopic Identification[1]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

The spectrum is characteristically simple, serving as a rapid purity check.

-

δ 13.0 - 13.5 ppm (br s, 1H): Carboxylic acid proton (exchangeable with D₂O).

-

δ 8.6 - 8.8 ppm (d, J~3.0 Hz, 1H): Proton at C2 (adjacent to Sulfur and COOH). This proton is most deshielded.

-

δ 7.8 - 8.0 ppm (d, J~3.0 Hz, 1H): Proton at C5 (adjacent to Sulfur and CN).

-

Note: Coupling constants in 3,4-disubstituted thiophenes are often small (< 3.5 Hz) compared to 2,3-disubstituted isomers.

-

-

IR Spectroscopy (ATR):

-

~2230 cm⁻¹: Sharp, distinct Nitrile (C≡N) stretch.

-

~1680-1710 cm⁻¹: Strong Carbonyl (C=O) stretch.

-

~2500-3300 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

-

Synthetic Utility & Reactivity Logic[1]

The 3,4-positioning of the functional groups is the compound's primary value proposition. It serves as a "ortho-like" scaffold for constructing bicyclic heterocycles.

Pathway to Thienopyrimidines

The most common application is the conversion to thieno[2,3-d]pyrimidine-4-ones.

-

Activation: The carboxylic acid is converted to an acid chloride (using SOCl₂) or activated ester (using HATU/EDC).

-

Amidation: Reaction with a primary amine yields the amide.

-

Cyclization: Base-catalyzed attack of the amide nitrogen onto the nitrile carbon closes the pyrimidine ring.

Visualization of Reactivity

The following diagram illustrates the logical flow from quality control to synthetic application.

Caption: Workflow for the validation and transformation of 4-Cyanothiophene-3-carboxylic acid into bioactive scaffolds.

Handling and Safety (MSDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the rigor accorded to cyanated aromatics.

-

Hazard Statements (GHS):

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (Nitrile group).

-

H315/H319: Causes skin and serious eye irritation (Acid functionality).

-

-

Storage:

-

Keep container tightly closed in a dry, well-ventilated place.

-

Recommended temperature: 2-8°C (Refrigerate) to prevent slow decarboxylation or hydrolysis of the nitrile over long periods.

-

-

Incompatibility: Strong oxidizing agents, strong bases (will form salts), and strong reducing agents (may reduce nitrile).

References

-

BLD Pharm. (2025). Product Datasheet: 4-Cyanothiophene-3-carboxylic acid (CAS 78071-34-8).[1][2][3][4] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Thiophene-3-carboxylic acid derivatives. Retrieved from

-

El-Meligie, S., et al. (2020).[6] Efficient synthesis of new 3-amino-4-cyanothiophene derivatives. Chemical Papers. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet for Cyanothiophene-carboxylic acid isomers. Retrieved from

-

ChemImpex. (2025). Thiophene-3-carboxylic acid properties and applications. Retrieved from

Sources

- 1. 78071-30-4|4-Methylthiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 67808-36-0|Methyl 4-cyanothiophene-3-carboxylate|BLDpharm [bldpharm.com]

- 3. 88-13-1|Thiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 78071-34-8|4-Cyanothiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. semanticscholar.org [semanticscholar.org]

Solubility of 4-Cyanothiophene-3-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-Cyanothiophene-3-carboxylic Acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-cyanothiophene-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a bifunctional molecule incorporating a thiophene ring, a carboxylic acid moiety, and a nitrile group, its solubility behavior is governed by a nuanced interplay of intermolecular forces. This document offers researchers, scientists, and drug development professionals a foundational understanding of its solubility profile, along with practical methodologies for its experimental determination and purification.

Molecular Structure and its Influence on Solubility

The solubility of any compound is fundamentally dictated by its molecular structure. 4-Cyanothiophene-3-carboxylic acid possesses three key structural features that collectively determine its interaction with various organic solvents:

-

Carboxyl Group (-COOH): This is the most dominant functional group in terms of dictating polarity. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This capability allows for strong interactions with polar protic solvents.[1][2][3]

-

Cyano Group (-C≡N): The nitrile group is strongly polar and acts as a hydrogen bond acceptor. Its presence enhances the molecule's overall polarity and its affinity for polar aprotic solvents.

-

Thiophene Ring: This sulfur-containing heterocyclic ring is aromatic in nature. While less nonpolar than a benzene ring, it primarily contributes to the molecule's size and engages in weaker van der Waals (dispersion) forces with solvent molecules.[1]